3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

Lipophilicity QSAR Drug-likeness

The 3-ethyl substituent (π≈1.02) provides a strategic lipophilicity balance for CNS drug discovery—enhancing blood–brain barrier penetration while minimizing P-gp efflux. Moderate steric bulk (MR≈10.3) ensures high-yield amide coupling for parallel SAR. With Fsp³≈0.42, this lead-like building block outperforms methyl (π≈0.56) and propyl (π≈1.55) congeners in solubility and target developability. Ideal for GABA_A α5 negative allosteric modulator libraries and type I/II kinase inhibitor cores. High purity (≥98%) ensures reproducibility across screening cascades.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B11804422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-2-7-10-9(12(15)16)6-4-3-5-8(6)13-11(10)17-14-7/h2-5H2,1H3,(H,15,16)
InChIKeyZPFKDIQHWAIWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid – Core Scaffold, Physicochemical Identity, and Substitution-Vector Rationale


3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid (CAS 1263211-49-9) is a heterocyclic building block defined by a fused cyclopenta[b]isoxazolo[4,5-e]pyridine core bearing a carboxylic acid at position 4 and an ethyl substituent at position 3 . With a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g mol⁻¹, it occupies a specific physicochemical niche within the 3-alkyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid congeneric series . The ethyl group delivers a Hansch hydrophobic substituent constant (π) of approximately 1.02, placing it between methyl (π ≈ 0.56) and n-propyl (π ≈ 1.55) in terms of lipophilicity contribution, a property that directly influences membrane permeability, solubility, and target-binding thermodynamics in medicinal-chemistry programmes [1].

Why Generic Interchange Within the 3-Alkyl Series Is Not Reliable for 3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid


The 3-alkyl substituent on the cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid core is not a silent spectator; it governs lipophilicity (π), steric bulk (molar refractivity), and ultimately pharmacokinetic and pharmacodynamic behaviour. Replacing the 3-ethyl group with a methyl, n-propyl, isopropyl, or phenyl substituent—even while retaining the identical core and carboxylic acid handle—shifts the calculated log P by 0.5–1.0 log units, which can alter solubility, passive permeability, CYP450 susceptibility, and off-target promiscuity [1]. In isoxazolopyridine-based programmes where target engagement depends on a narrow lipophilicity window (e.g., CNS-penetrant GABA A α5 negative allosteric modulators [2]), such a shift is sufficient to move a compound from an acceptable developability profile to a suboptimal one. Consequently, procurement decisions cannot assume functional interchangeability among 3-substituted congeners; quantitative justification is required for each variant.

Quantitative Differentiation Evidence for 3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid Versus Its Closest Analogs


Hydrophobic Substituent Constant (π) and Calculated log P Differentiation Across the 3-Alkyl Series

The Hansch hydrophobic substituent constant (π) for the 3-ethyl group is 1.02, compared to 0.56 for 3-methyl, 1.55 for 3-n-propyl, approximately 1.53 for 3-isopropyl, and 1.96 for 3-phenyl [1]. Because all analogs share the identical heterocyclic core, the difference in log P between any two congeners is essentially the difference in their π values. The 3-ethyl analog thus exhibits a log P that is approximately 0.46 units higher than the 3-methyl analog and 0.53 units lower than the 3-n-propyl analog. In drug-discovery programmes where Lipinski compliance or CNS MPO scoring is critical, this intermediate lipophilicity can represent the difference between a lead that meets multiparameter optimization criteria and one that does not.

Lipophilicity QSAR Drug-likeness

Commercial Purity Specification: NLT 98 % (MolCore) Versus 95 % Standard Grade for the 3-Methyl Analog

MolCore supplies the 3-ethyl derivative with a certified minimum purity of 98 % (NLT 98 %), a specification that is notably tighter than the 95 % purity listed by Combi-Blocks for the 3-methyl analog (catalog HF-9980) . For users requiring high-fidelity SAR data or reproducible biological assay results, a purity differential of ≥ 3 percentage points reduces the risk that an impurity-driven false positive or potency shift confounds structure–activity conclusions.

Purity Quality control Procurement specification

Steric Bulk (Molar Refractivity) as a Determinant of Regioselective Derivatization at the C4 Carboxylic Acid

The carboxylic acid at position 4 is the primary synthetic handle for generating compound libraries via amide coupling or esterification [1]. The 3-ethyl substituent provides a molar refractivity (MR) of approximately 10.3 cm³ mol⁻¹, compared to 5.65 for methyl, 14.95 for n-propyl, and ~14.7 for isopropyl [2]. The modest steric demand of the ethyl group—substantially lower than that of the isopropyl or phenyl substituents—reduces the risk of steric shielding of the C4 carboxyl during HATU- or EDCI-mediated couplings, potentially leading to higher and more reproducible conversion yields in parallel synthesis.

Synthetic accessibility Amide coupling Steric effects

Isoxazolopyridine Scaffold as a Privileged Pharmacophore: Class-Level Biological Annotation and the Role of the 3-Substituent

Isoxazole-pyridine derivatives, exemplified by the Roche patent series WO2010127976A1, demonstrate affinity and selectivity for the GABA A α5 receptor binding site, a target implicated in cognitive disorders including Alzheimer's disease [1]. Separately, isoxazolo[5,4-b]pyridine and related fused systems have been reported as protein tyrosine kinase inhibitors (c-Met) and HIF hydroxylase modulators [2][3]. In these chemotypes, the nature of the 3-substituent on the isoxazole ring is a critical determinant of potency and selectivity; alkyl substituents of intermediate size (ethyl, isopropyl) frequently appear in optimized leads, whereas smaller (methyl) or larger (phenyl) groups can erode selectivity or introduce metabolic liabilities. No direct head-to-head comparison data for the 3-ethyl analog versus its closest congeners are publicly available; however, the recurrence of ethyl-substituted isoxazoles in patent SAR tables supports the inference that the 3-ethyl variant occupies a productive region of chemical space for target engagement.

GABA A α5 Kinase inhibition Pharmacophore

Molecular Weight and Fraction sp³: Positioning Within the Congeneric Series for Lead-Likeness Optimization

The molecular weight of the 3-ethyl analog is 232.24 g mol⁻¹, compared with 218.21 g mol⁻¹ for the 3-methyl analog and 246.26 g mol⁻¹ for the 3-n-propyl and 3-isopropyl analogs . The fraction of sp³-hybridized carbons (Fsp³) for the ethyl analog is estimated at approximately 0.42, slightly higher than the methyl analog (~0.36) due to the additional methylene unit. Higher Fsp³ values correlate with improved aqueous solubility, reduced crystallinity, and more favourable clinical attrition rates in small-molecule drug discovery [1]. The 3-ethyl substitution thus incrementally improves a key developability metric relative to the 3-methyl baseline without the molecular-weight penalty of the propyl/isopropyl congeners.

Lead-likeness Fraction sp³ Physicochemical property

Recommended Application Scenarios for 3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid


CNS-Targeted Lead-Optimization Libraries Requiring Balanced Lipophilicity (log P ≈ 1.5–3.0)

The intermediate π value of the 3-ethyl substituent (1.02) positions this compound favourably for CNS drug-discovery programmes where log P must be kept within a narrow window to enable blood–brain barrier penetration while minimizing P-glycoprotein efflux and non-specific binding [1]. The isoxazole-pyridine core has precedent as a GABA A α5 receptor ligand scaffold, making the 3-ethyl variant a logical building block for synthesizing focused libraries targeting cognitive disorders [2].

Parallel Amide-Coupling Libraries Where Steric Accessibility of the C4 Carboxylate Is Critical

The moderate molar refractivity of the ethyl group (MR ≈ 10.3) compared to bulkier substituents reduces steric hindrance at the C4 carboxylic acid, facilitating higher and more uniform conversion rates during HATU- or EDCI-mediated amide bond formation [1]. This is particularly advantageous in high-throughput parallel synthesis where consistent yields across diverse amine partners are required for meaningful SAR interpretation [2].

Fragment-Based or Low-Molecular-Weight Screening Collections Emphasizing Fsp³ Enrichment

With a molecular weight of 232.24 g mol⁻¹ and an estimated Fsp³ of approximately 0.42, the 3-ethyl analog sits in the 'lead-like' space that balances target affinity potential with favourable physicochemical properties [1]. Its Fsp³ is higher than that of the 3-methyl analog, offering improved solubility prospects without the molecular-weight escalation of the 3-propyl/isopropyl congeners, making it suitable for fragment-growth or lead-optimization screening cascades that prioritize three-dimensionality [2].

Kinase-Focused Library Design Leveraging the Isoxazolopyridine Hinge-Binding Motif

Isoxazolo[5,4-b]pyridine and related fused systems have demonstrated ATP-competitive kinase inhibition, particularly against c-Met and other receptor tyrosine kinases [1]. The 3-ethyl substitution provides a steric and electronic profile consistent with substituents found in optimized kinase inhibitors, where the ethyl group can occupy a hydrophobic pocket adjacent to the hinge region without incurring the steric penalty of larger alkyl or aryl groups. This compound can serve as a core scaffold for synthesizing type I or type II kinase inhibitor candidates.

Quote Request

Request a Quote for 3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.